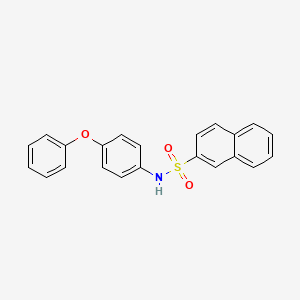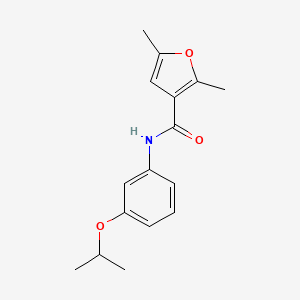![molecular formula C17H15Cl2NO4 B5309655 2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}benzene-1,3-diol](/img/structure/B5309655.png)
2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}benzene-1,3-diol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DCB-MO and has been synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of DCB-MO is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell growth. DCB-MO has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. DCB-MO has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DCB-MO has been shown to have cytotoxic effects on cancer cells, including breast cancer, lung cancer, and leukemia cells. DCB-MO has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer effects, DCB-MO has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One advantage of DCB-MO is its ability to selectively target cancer cells while sparing normal cells. Another advantage is its potential as a fluorescent probe for the detection of heavy metal ions. However, one limitation of DCB-MO is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of DCB-MO. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of DCB-MO to better understand its anticancer effects. Additionally, further studies are needed to explore the potential applications of DCB-MO in material science and environmental science.
Synthesis Methods
DCB-MO is synthesized through a multi-step process that involves the reaction of 3,4-dichloroaniline with 2-nitrobenzaldehyde to form 2-nitro-3,4-dichlorobenzaldehyde. This intermediate is then reduced to 2-amino-3,4-dichlorobenzaldehyde, which is subsequently reacted with morpholine and phosgene to form DCB-MO.
Scientific Research Applications
DCB-MO has potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, DCB-MO has been studied for its potential as an anticancer agent. In material science, DCB-MO has been used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable coordination bonds. In environmental science, DCB-MO has been used as a fluorescent probe for the detection of heavy metal ions.
properties
IUPAC Name |
[2-(3,4-dichlorophenyl)morpholin-4-yl]-(2,6-dihydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4/c18-11-5-4-10(8-12(11)19)15-9-20(6-7-24-15)17(23)16-13(21)2-1-3-14(16)22/h1-5,8,15,21-22H,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWAGKAUMOHWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=C(C=CC=C2O)O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methyl-3-phenylacrylamide](/img/structure/B5309581.png)
![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5309590.png)

![4-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5309601.png)
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-phenylacetamide](/img/structure/B5309603.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309607.png)


![7-(2-methoxyethyl)-2,5-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5309639.png)
![2,3,7,8-tetramethoxy-5,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B5309642.png)

![N-[1-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5309664.png)
![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}methanesulfonamide](/img/structure/B5309671.png)
![4-(2,3-dimethoxybenzyl)-3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5309677.png)